molecular formula C22H15ClFN3O2 B2682266 (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327187-21-2

(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2682266
CAS No.: 1327187-21-2
M. Wt: 407.83
InChI Key: WACCAZZDIVDZIS-ROMGYVFFSA-N
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Description

(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a synthetic chemical scaffold designed for research applications in medicinal chemistry and probe discovery. This compound features a 2-iminochromene core, a structure recognized in scientific literature for its potential as a privileged scaffold in the development of biologically active molecules . The molecular design integrates a chromene system coupled with a 2-aminopyridine moiety; pyridine derivatives are frequently investigated for their diverse pharmacological profiles and ability to interact with enzyme active sites . The specific strategic incorporation of chloro and fluoro substituents on the phenyl ring is a common approach in drug discovery to fine-tune a compound's electronic properties, lipophilicity, and metabolic stability, with the goal of enhancing its pharmacokinetic profile. Researchers may find value in this compound as a tool for exploring new chemical space, particularly in programs aimed at protein targets known to interact with planar, heteroaromatic systems. Its potential research applications are primarily derived from its structural class, as 2-iminochromene and pyridine derivatives are actively investigated for their biological potential . This product is intended for use by qualified researchers in vitro and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)imino-N-(6-methylpyridin-2-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2/c1-13-5-4-8-20(25-13)27-21(28)16-11-14-6-2-3-7-19(14)29-22(16)26-18-10-9-15(24)12-17(18)23/h2-12H,1H3,(H,25,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACCAZZDIVDZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative and an aldehyde under acidic or basic conditions.

    Introduction of the Imino Group: The imino group is introduced through a condensation reaction between the chromene derivative and 2-chloro-4-fluoroaniline.

    Attachment of the Pyridine Ring: The pyridine ring is incorporated via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Final Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through an amidation reaction using an appropriate carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) are employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer properties. The specific compound discussed has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it effectively induces apoptosis in various cancer cell lines, including breast and liver cancer cells. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of specific kinases involved in cell cycle regulation .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against a range of pathogens, including bacteria and fungi. Preliminary results suggest that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. This activity may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways essential for bacterial growth .

Enzyme Inhibition

In biochemical assays, (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide has been investigated as a potential inhibitor of several enzymes linked to disease progression, including proteases and kinases. Its structural features allow it to bind effectively to the active sites of these enzymes, thereby inhibiting their activity. Such inhibition is crucial in therapeutic strategies aimed at diseases like cancer and neurodegenerative disorders .

Neuroprotective Effects

Research into neuroprotective effects has shown that this compound can mitigate neuronal damage in models of oxidative stress. It appears to enhance the expression of antioxidant enzymes, thereby reducing oxidative stress-induced apoptosis in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Photophysical Properties

The compound's unique chromene structure gives it interesting photophysical properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Studies have shown that it possesses good fluorescence characteristics, which can be harnessed in light-emitting applications .

Sensing Applications

Due to its ability to interact with metal ions, this compound has potential uses in sensor technology. It can be employed as a chemosensor for detecting heavy metals in environmental samples, providing a means for monitoring pollution levels .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesModerate antibacterial activity against Gram-positive bacteria
Biological ResearchEnzyme InhibitionInhibits proteases and kinases linked to disease
Neuroprotective EffectsReduces oxidative stress-induced neuronal damage
Material SciencesPhotophysical PropertiesSuitable for OLEDs and photovoltaic devices
Sensing ApplicationsEffective chemosensor for heavy metals

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The chromene scaffold is common among analogs, but substituents critically influence biological activity and physicochemical properties. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Chromene Derivatives
Compound Name Core Structure Substituents (Position) Key Functional Groups
Target Compound 2H-chromene 2-(2-Cl-4-F-phenylimino), 3-(6-Me-pyridin-2-yl-carboxamide) Chloro, fluoro, pyridinyl, methyl
N-(8-(2-Chlorobenzylidene)-4-(2-Cl-phenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide Tetrahydro-4H-chromene 8-(2-Cl-benzylidene), 4-(2-Cl-phenyl), 3-cyano, 2-benzamide Chloro, benzylidene, cyano, benzamide
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide 2H-chromene 2-(3-MeO-phenylimino), 3-(2-MeO-phenyl-carboxamide) Methoxy, phenyl
Key Observations:

Electron-Withdrawing vs. In contrast, methoxy substituents in the analog from are electron-donating, which may reduce reactivity but improve solubility . The 6-methylpyridin-2-yl group in the target compound offers hydrogen-bonding capability via the pyridine nitrogen, unlike purely aromatic substituents (e.g., benzamide in ’s compound).

Steric Effects :

  • The tetrahydrochromene core in ’s compound imposes conformational rigidity, whereas the planar 2H-chromene core in the target compound may facilitate π-π stacking with protein targets.

Hypothetical Pharmacological Implications

Table 2: Predicted Impact of Substituent Variations on Activity
Property Target Compound Compound Compound
Lipophilicity (LogP) High (Cl, F, methyl groups) Moderate (Cl, benzylidene, cyano) Low (methoxy groups)
Solubility Low (due to halogenation) Moderate High
Target Binding Enhanced via H-bonding (pyridinyl) and electrophilicity Likely hydrophobic interactions (benzylidene) Reduced affinity (electron-donating groups)
Mechanistic Insights:
  • The target compound’s halogenated aryl groups may improve membrane permeability but limit aqueous solubility, a trade-off common in kinase inhibitor design.
  • The methyl group on the pyridine ring could mitigate metabolic degradation compared to unmethylated analogs.

Biological Activity

The compound (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a novel derivative belonging to the chromene class of compounds, which have garnered interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides an in-depth examination of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16ClFN2O3C_{19}H_{16}ClFN_2O_3, with a molecular weight of approximately 372.79 g/mol. Its structure features a chromene core substituted with a chloro-fluorophenyl group and a pyridine moiety, which may contribute to its bioactivity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of chromene derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting various cancer cell lines.

Table 1: Anticancer Activity of Related Chromene Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHepG21.30Induction of apoptosis
Compound BMCF-70.85G2/M phase arrest
Compound CA5490.95Inhibition of HDAC activity

The above table summarizes findings from recent research indicating that similar chromene derivatives exhibit significant cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Chromene derivatives have also been evaluated for their antimicrobial properties. A study reported that compounds with similar structural features displayed effective antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Chromene Derivatives

CompoundMicrobial StrainMIC (µg/mL)
Compound DStaphylococcus aureus1.56
Compound EEscherichia coli3.12
Compound FCandida albicans0.78

These results suggest that the introduction of specific substituents, such as halogens or nitrogen-containing groups, can enhance the antimicrobial efficacy of chromene derivatives.

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, some studies indicate that chromenes may possess anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways associated with inflammation.

Case Studies

  • In Vivo Studies : A study conducted on mice models demonstrated that the administration of a related chromene compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent.
  • Mechanistic Studies : Research has shown that certain chromene derivatives can inhibit histone deacetylases (HDACs), leading to altered gene expression profiles associated with cancer progression.

Q & A

Q. Key Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
1Ethanol, reflux, 12h65–75
2DMF, EDC, RT, 24h50–60

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question
Methodological Answer:
A combination of spectroscopic and analytical methods ensures structural validation:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm imine (C=N, δ ~8.5 ppm) and carboxamide (NH, δ ~10 ppm) groups. 19F NMR for fluorine substituents .
  • FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ expected at m/z 440.08) .
  • X-ray Crystallography : To resolve Z-configuration of the imine bond and confirm spatial arrangement .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Methodological Answer:
Discrepancies in biological data (e.g., IC₅₀ variations) require:

Reproducibility Checks : Validate assay conditions (pH, temperature, cell lines) and compound purity (HPLC ≥98%) .

Orthogonal Assays : Compare results across multiple methods (e.g., fluorescence-based vs. colorimetric assays) .

Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., chloro vs. fluoro) to isolate contributing factors .

Q. Example SAR Table :

Substituent ModificationBiological Activity ShiftReference
Chloro → FluoroIncreased lipophilicity
Methylpyridine → PyridineReduced binding affinity

What computational methods predict the binding modes of this compound with target proteins?

Advanced Research Question
Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase domains) .

Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. Key Parameters :

MethodSoftwareValidation Metric (RMSD)Reference
DockingAutoDock≤2.0 Å
MD SimulationGROMACS≤3.0 Å

What safety protocols are recommended for handling this compound?

Basic Research Question
Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How do chloro and fluoro substituents influence the compound’s pharmacokinetic properties?

Advanced Research Question
Methodological Answer:

  • Lipophilicity : Chloro groups increase logP, enhancing membrane permeability but risking toxicity. Fluoro groups balance solubility and metabolic stability .
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life .

Q. Pharmacokinetic Data :

SubstituentlogPHalf-life (h)Reference
2-Chloro-4-fluoro3.28.5
2,4-Dichloro3.86.2

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